2-(4-Bromophenyl)-2-methylpropanoic acid

Pharmaceutical impurity control Regioisomeric purity Fexofenadine synthesis

Regioisomeric purity defines cost-efficiency in fexofenadine manufacturing. Trace meta-isomer (2-(3-bromophenyl)-2-methylpropanoic acid) propagates into fexofenadine impurity B, restricted to <0.1% by USP/Ph.Eur. and <0.2% by Ind.P. Using this ≥98% pure para-isomer with <2% meta content enables direct fexofenadine synthesis exceeding 99.9% purity with undetectable impurity B—eliminating ≥3 additional purification steps and maximizing API yield. Insist on batch-specific COA with HPLC-verified regioisomeric ratio before purchase.

Molecular Formula C10H11BrO2
Molecular Weight 243.1 g/mol
CAS No. 32454-35-6
Cat. No. B020217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)-2-methylpropanoic acid
CAS32454-35-6
Synonyms2-(4-Bromophenyl)-2-methylpropanoic Acid; 
Molecular FormulaC10H11BrO2
Molecular Weight243.1 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)Br)C(=O)O
InChIInChI=1S/C10H11BrO2/c1-10(2,9(12)13)7-3-5-8(11)6-4-7/h3-6H,1-2H3,(H,12,13)
InChIKeyAKVOQXBQLXOEEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Bromophenyl)-2-methylpropanoic Acid (CAS 32454-35-6): Identity and Baseline Characteristics for Procurement Evaluation


2-(4-Bromophenyl)-2-methylpropanoic acid (CAS 32454-35-6), also referred to as 4-bromo-alpha,alpha-dimethylphenylacetic acid, is an aromatic carboxylic acid with the molecular formula C10H11BrO2 and a molecular weight of 243.10 g/mol . The compound exists as a white crystalline solid with a melting point of 122-124°C and a boiling point of 334.2°C at 760 mmHg [1]. Its chemical structure features a para-brominated phenyl ring attached to a geminal dimethyl-substituted acetic acid moiety. This compound is not known to occur naturally and is produced synthetically via selective bromination of 2-methyl-2-phenylpropanoic acid [2]. Its primary industrial significance lies in its role as a key intermediate in the manufacture of fexofenadine, a widely prescribed non-sedating antihistamine [3].

Why 2-(4-Bromophenyl)-2-methylpropanoic Acid Cannot Be Replaced by Off-the-Shelf In-Class Analogs Without Consequence


Generic substitution among bromophenyl alkanoic acids is scientifically untenable due to the critical interdependence of regioisomeric purity and downstream pharmaceutical impurity profiles. In the synthesis of fexofenadine, the presence of even trace quantities of the meta-isomer, 2-(3-bromophenyl)-2-methylpropanoic acid, in the intermediate propagates through subsequent synthetic steps and emerges as 'fexofenadine related compound B'—an impurity limited by USP to less than 0.1%, by Ph.Eur. to not more than 0.1%, and by the Indian Pharmacopoeia to less than 0.2% [1]. Critically, this impurity B is not easily removed during normal purification due to its close resemblance to the active pharmaceutical ingredient (API) in polarity and solubility; more than three purification steps are often required, substantially reducing API yields and escalating production costs [2]. Consequently, procurement decisions must prioritize the para-isomer with verifiable low meta-isomer content, as the cost of downstream purification failures far exceeds any marginal savings from lower-purity or regioisomerically ambiguous alternatives [3].

Quantitative Differentiation Evidence for 2-(4-Bromophenyl)-2-methylpropanoic Acid Versus Critical Comparators


Regioisomeric Purity and Downstream API Quality: Para- vs. Meta-Isomer Comparison

The para-isomer (target compound) is differentiated from its meta-isomer (2-(3-bromophenyl)-2-methylpropanoic acid) by its essential role in producing pharmacopeial-grade fexofenadine. The meta-isomer is a known source of 'fexofenadine related compound B,' an impurity stringently regulated by global pharmacopoeias [1]. The patented process for the target compound achieves a purity of greater than 98% by gas chromatographic analysis, with the meta-isomer content limited to less than 2% [2]. This level of purity enables the subsequent manufacture of fexofenadine with a purity exceeding 99.9% and with no detectable level of impurity B [3]. In contrast, the meta-isomer, when present in significant quantities (as in non-selective bromination methods), results in API batches that fail compendial limits and require multiple costly re-purification steps [4].

Pharmaceutical impurity control Regioisomeric purity Fexofenadine synthesis

Synthetic Efficiency and Selectivity: Aqueous Bromination Method vs. Prior Art

The target compound, when produced via the patented aqueous medium bromination method, demonstrates superior regioisomeric selectivity compared to prior art methods using carbon tetrachloride [1]. Prior art processes, such as the bromination of 2-methyl-2-phenylpropanoic acid with bromine and iron wire in refluxing carbon tetrachloride, were non-selective and generated significant quantities of undesirable meta- and ortho-isomers, with the desired para-product being contaminated with unreacted starting material [2]. Even after four recrystallizations, complete elimination of these impurities was not achieved [3]. In contrast, the aqueous medium method unexpectedly provides excellent selectivity for the para-position, yielding 2-(4-bromophenyl)-2-methylpropanoic acid substantially free from its isomers while avoiding the use of toxicologically objectionable Class-I solvents [4].

Green chemistry Selective bromination Process efficiency

Comparative Reactivity for Cross-Coupling: Bromo- vs. Chloro- and Fluoro-Analogs

The bromine substituent at the para-position confers a balanced reactivity profile for transition metal-catalyzed cross-coupling reactions. In the context of Suzuki-Miyaura and related couplings, the C-Br bond of the target compound is more reactive than the C-Cl bond of its chloro-analog (2-(4-chlorophenyl)-2-methylpropanoic acid, CAS 6258-30-6) yet more stable and easier to handle than the C-I bond of an iodo-analog, offering a practical middle-ground for iterative synthesis [1]. The presence of the bromine atom enhances the compound's reactivity in nucleophilic aromatic substitution compared to its non-halogenated parent [2]. While the fluoro-analog (2-(4-fluorophenyl)-2-methylpropanoic acid, CAS 93748-19-7) has utility in medicinal chemistry for modulating metabolic stability and lipophilicity, its C-F bond is largely inert under standard cross-coupling conditions, limiting its use as a diversification handle [3]. Thus, for applications requiring further synthetic elaboration of the aryl ring, the brominated derivative provides a uniquely advantageous balance of reactivity and stability.

Cross-coupling Suzuki-Miyaura C-X bond reactivity

Physical Property Differentiation: LogP, pKa, and Solubility vs. Key Analogs

The target compound possesses a predicted LogP of approximately 2.81 to 3.48 [1] and a predicted pKa of 4.26 ± 0.10 [2]. These values are distinct from those of its chloro-analog (which has a different molecular weight and electron-withdrawing effect of chlorine) and fluoro-analog (which is significantly less lipophilic). The bromine substituent confers a higher degree of lipophilicity compared to the fluoro- or chloro-derivatives, which can be a critical parameter in medicinal chemistry for optimizing membrane permeability and pharmacokinetic properties of downstream compounds [3]. Furthermore, its LogD at pH 7.4 is approximately 0.07, indicating a shift towards hydrophilicity at physiological pH due to ionization of the carboxylic acid group [4]. This ionization-dependent lipophilicity profile can be leveraged in the design of zwitterionic drug candidates, such as fexofenadine, where it contributes to the drug's non-sedating profile by limiting blood-brain barrier penetration [5].

Physicochemical properties LogP pKa ADME prediction

Commercial Availability and Cost Efficiency at Scale

The target compound is commercially available in high purity (typically >98% by HPLC) from multiple global suppliers, with pricing that reflects its established industrial production scale . For example, a 25g quantity can be procured for approximately $145, while a 1g quantity is available for around $16, demonstrating a favorable cost-per-gram curve that supports both R&D and initial scale-up activities . This cost efficiency is a direct result of the industrial process innovations described in the patent literature, which have moved synthesis away from expensive reagents and hazardous solvents to a more scalable aqueous bromination method [1]. In contrast, less common regioisomers or analogs with different halogens may be subject to custom synthesis fees, longer lead times, and higher per-unit costs, particularly at scales relevant to process development .

Procurement Bulk pricing Supply chain

Validated Application Scenarios for 2-(4-Bromophenyl)-2-methylpropanoic Acid (CAS 32454-35-6)


cGMP Manufacturing of Fexofenadine Hydrochloride API

This compound is the definitive key intermediate for the industrial production of pharmacopeial-grade fexofenadine hydrochloride. The evidence shows that using 2-(4-bromophenyl)-2-methylpropanoic acid with a purity greater than 98% and containing less than 2% of its meta-isomer enables the direct manufacture of fexofenadine with a purity exceeding 99.9% and with no detectable level of impurity B [1]. This application scenario is optimal for any CMO or pharmaceutical manufacturer seeking a reliable, cost-effective route to fexofenadine that consistently meets stringent USP, Ph.Eur., and Ind.P. impurity specifications [2].

Medicinal Chemistry Building Block for Diversified Lead Optimization

For medicinal chemists, the compound serves as a privileged scaffold for generating libraries of α,α-dimethyl arylacetic acid derivatives. Its para-bromo substituent is a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling late-stage diversification of the phenyl ring to explore SAR around the lipophilic pocket of a target protein [3]. The specific LogP and pKa profile of the core scaffold is known to confer desirable ADME properties, as demonstrated in the fexofenadine case where it limits CNS penetration, making it a rational starting point for designing peripherally selective drug candidates [4].

Academic and Industrial Research in Selective Bromination Methodology

The compound's synthesis, as described in the patent literature, is a prime example of an industrially viable, selective electrophilic aromatic substitution in an aqueous medium. It serves as a case study for green chemistry initiatives aiming to replace halogenated solvents and improve atom economy [5]. Researchers in process chemistry can use this system to investigate the mechanistic underpinnings of the unusual para-selectivity observed under these conditions or as a benchmark for developing new, more sustainable bromination protocols [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Bromophenyl)-2-methylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.